molecular formula C13H21N3O2 B2991595 (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide CAS No. 2411332-01-7

(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide

Cat. No. B2991595
CAS RN: 2411332-01-7
M. Wt: 251.33
InChI Key: DAPLCLIXYZVLRH-FNORWQNLSA-N
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Description

(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has been investigated for its potential use as an anti-cancer agent. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α), a cytokine that plays a crucial role in the immune response to cancer cells. Since then, DMXAA has been extensively studied for its anti-tumor activity and mechanism of action.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide is not fully understood. However, it is believed that (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide activates the immune system to attack cancer cells by inducing the production of TNF-α and other cytokines. (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide has been shown to induce a range of biochemical and physiological effects in cancer cells. These include the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide has also been shown to increase the production of reactive oxygen species (ROS) and to disrupt the mitochondrial membrane potential in cancer cells.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide has several advantages for use in lab experiments. It is a potent inducer of TNF-α, which makes it a useful tool for studying the immune response to cancer cells. (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide is also relatively easy to synthesize and has a well-characterized mechanism of action. However, (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to work with, and it has limited solubility in water.

Future Directions

There are several future directions for research on (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide. One area of interest is the development of more potent and selective analogs of (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide that can be used as anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide treatment. Additionally, there is interest in combining (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide with other anti-cancer agents to enhance its efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide in humans.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide can be synthesized through a multistep process starting with the reaction of 3-methyl-4-nitro-1,2-oxazole with 3-bromopropylamine to form 3-(3-methyl-1,2-oxazol-4-yl)propylamine. The amine is then reacted with acryloyl chloride in the presence of triethylamine to form (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide has been extensively studied for its anti-tumor activity in various preclinical models. In vitro studies have shown that (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide induces apoptosis, inhibits angiogenesis, and enhances immune response against cancer cells. In vivo studies have demonstrated that (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide can inhibit tumor growth and metastasis in various mouse models of cancer.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-11-12(10-18-15-11)6-4-8-14-13(17)7-5-9-16(2)3/h5,7,10H,4,6,8-9H2,1-3H3,(H,14,17)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPLCLIXYZVLRH-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CCCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC=C1CCCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide

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